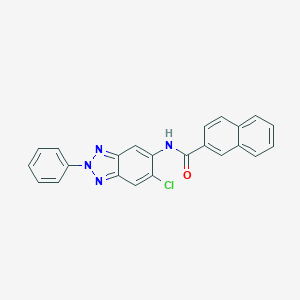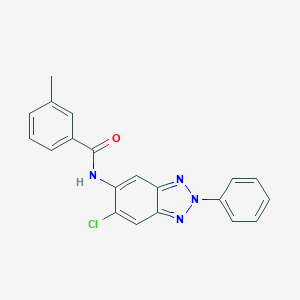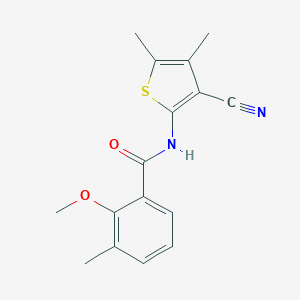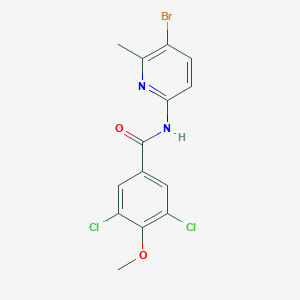![molecular formula C20H24ClN3O2 B244307 2-(4-chloro-2-methylphenoxy)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B244307.png)
2-(4-chloro-2-methylphenoxy)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-2-methylphenoxy)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancers. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the survival and proliferation of cancer cells.
Mechanism of Action
BTK is a key signaling molecule in the B-cell receptor (BCR) signaling pathway, which plays a critical role in the survival and proliferation of B-cell malignancies. 2-(4-chloro-2-methylphenoxy)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide binds to the ATP-binding pocket of BTK, leading to inhibition of its kinase activity and downstream signaling pathways. This results in the induction of apoptosis in cancer cells and inhibition of tumor growth.
Biochemical and Physiological Effects:
2-(4-chloro-2-methylphenoxy)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide has been shown to have a number of biochemical and physiological effects in cancer cells, including inhibition of BTK phosphorylation, downregulation of BCL-2 and MCL-1 expression, and induction of caspase-dependent apoptosis. In addition, 2-(4-chloro-2-methylphenoxy)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide has been shown to have immunomodulatory effects, including inhibition of cytokine production and modulation of T-cell activation.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(4-chloro-2-methylphenoxy)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide is its potent and selective inhibitory activity against BTK, which makes it an attractive therapeutic target for the treatment of various types of cancers. However, one of the limitations of 2-(4-chloro-2-methylphenoxy)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide is its potential for off-target effects, which may lead to toxicity and adverse effects.
List of
Future Directions
1. Clinical trials to evaluate the safety and efficacy of 2-(4-chloro-2-methylphenoxy)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide in patients with various types of cancers.
2. Combination therapy with other targeted agents or chemotherapy to enhance the anti-tumor activity of 2-(4-chloro-2-methylphenoxy)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide.
3. Development of biomarkers to predict response to 2-(4-chloro-2-methylphenoxy)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide and monitor treatment efficacy.
4. Investigation of the immunomodulatory effects of 2-(4-chloro-2-methylphenoxy)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide and its potential for combination with immunotherapy.
5. Preclinical studies to evaluate the potential of 2-(4-chloro-2-methylphenoxy)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide for the treatment of other diseases, such as autoimmune disorders and inflammatory diseases.
Synthesis Methods
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide involves a multi-step process that starts with the reaction of 4-chloro-2-methylphenol with potassium carbonate and methyl iodide to form 2-(4-chloro-2-methylphenoxy) acetone. The resulting product is then reacted with 4-methylpiperazine to form the intermediate 2-(4-chloro-2-methylphenoxy)-N-(4-methylpiperazin-1-yl)acetamide. Finally, the intermediate is reacted with 2-(4-methylpiperazin-1-yl)phenyl)acetic acid to form the final product, 2-(4-chloro-2-methylphenoxy)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide.
Scientific Research Applications
2-(4-chloro-2-methylphenoxy)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide has been extensively studied in preclinical models of various types of cancers, including B-cell malignancies, solid tumors, and hematological malignancies. In vitro studies have shown that 2-(4-chloro-2-methylphenoxy)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide has potent and selective inhibitory activity against BTK, leading to inhibition of downstream signaling pathways and induction of apoptosis in cancer cells. In vivo studies have demonstrated that 2-(4-chloro-2-methylphenoxy)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide has significant anti-tumor activity in various animal models of cancer.
properties
Molecular Formula |
C20H24ClN3O2 |
|---|---|
Molecular Weight |
373.9 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C20H24ClN3O2/c1-15-13-16(21)7-8-19(15)26-14-20(25)22-17-5-3-4-6-18(17)24-11-9-23(2)10-12-24/h3-8,13H,9-12,14H2,1-2H3,(H,22,25) |
InChI Key |
ROQAJONZYCLUCH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=CC=C2N3CCN(CC3)C |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=CC=C2N3CCN(CC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244228.png)
![3-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244229.png)
![3-ethoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244230.png)
![2-(3,5-dimethylphenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B244231.png)
![2-methyl-N-{[(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}propanamide](/img/structure/B244233.png)

![Methyl 4-(4-methylpiperazin-1-yl)-3-[(3-propoxybenzoyl)amino]benzoate](/img/structure/B244239.png)
![Methyl 3-[(4-isopropylbenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B244243.png)
![N-[(5-methyl-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244244.png)
![3,5-dimethoxy-N-[2-(propionylamino)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B244246.png)
![N-(6-{[(4-bromophenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B244247.png)